2-Bromo-4-t-butylaminocarbonylthiazole
Description
2-Bromo-4-t-butylaminocarbonylthiazole (CAS No. 111600-83-0) is a thiazole derivative characterized by a bromine atom at position 2 and a bulky t-butylaminocarbonyl group at position 4 of the heterocyclic ring. Thiazole derivatives are renowned for their diverse pharmacological properties, including anti-infective, anti-trichomonal, and immunosuppressant activities . The structural uniqueness of this compound lies in its substitution pattern: the electron-withdrawing bromine at position 2 and the sterically demanding t-butylaminocarbonyl group at position 4.
Properties
Molecular Formula |
C8H11BrN2OS |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2-bromo-N-tert-butyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H11BrN2OS/c1-8(2,3)11-6(12)5-4-13-7(9)10-5/h4H,1-3H3,(H,11,12) |
InChI Key |
SBBIRVVZOPLXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CSC(=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Differences in Pharmacological Profiles
- Substituent Position Effects: The bromine at position 2 in the target compound contrasts with bromine at position 5 in analogues like 5-Bromo-2-ethyl-4-methylthiazole. The t-butylaminocarbonyl group at position 4 imparts significant steric bulk and lipophilicity compared to smaller groups (e.g., methyl in 3034-57-9 or carboxylic acid in 103878-58-6). This may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Compounds with aromatic or bulky C-4 substituents (e.g., t-butylaminocarbonyl) are associated with CNS and immunosuppressant activities, as seen in related 2-aminothiazole derivatives . Amino or carboxylic acid groups at position 2 or 4 (e.g., 3034-57-9, 103878-58-6) may confer hydrogen-bonding capacity, influencing anti-infective or anti-inflammatory properties .
Physicochemical Properties
- Lipophilicity: The t-butylaminocarbonyl group in the target compound increases logP (estimated >3), whereas analogues with polar substituents (e.g., carboxylic acid in 103878-58-6) exhibit lower logP values.
- Solubility: Hydrochloride salts (e.g., 133692-16-7) show improved aqueous solubility compared to neutral analogues.
Research Findings and Implications
- Structural Similarity vs. Activity: Despite a high similarity score (0.85) with 2-Amino-5-bromo-4-methylthiazole, the target compound’s distinct substitution pattern may lead to divergent biological targets. For example, the amino group in 3034-57-9 could enable interactions with enzymes requiring hydrogen-bond donors, while the bromine in the target compound might facilitate electrophilic reactions .
- Synthetic Utility : The bromine at position 2 in the target compound could serve as a reactive site for further functionalization (e.g., Suzuki coupling), a feature less exploitable in analogues with bromine at position 5 .
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